5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with the molecular formula C17H15N3O2 and a molar mass of 293.32 g/mol . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-phenoxyaniline with 2,4-dihydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure environmental safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biochemical pathways.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolones and related compounds. Similar compounds include:
Phenylhydrazine derivatives
Aminopyrazoles
Hydrazones
Each of these compounds has unique structural features and properties, making them suitable for different applications. The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.
Properties
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(17(21)20-19-12)11-18-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-11H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZALJCHJQZGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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